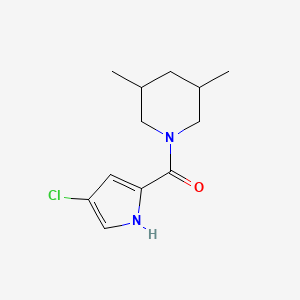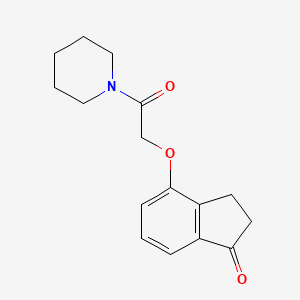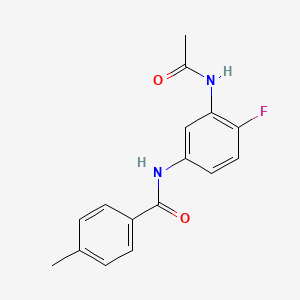
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate, also known as CDIC, is a synthetic compound that has gained attention in the scientific community due to its potential application in drug discovery and development. CDIC belongs to the class of indole derivatives and is a versatile building block for the synthesis of various bioactive molecules.
Wirkmechanismus
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate exerts its biological activity through the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which promotes gene expression and can lead to various biological effects such as cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate is a versatile building block for the synthesis of various bioactive molecules and can be easily synthesized in large quantities. It exhibits potent biological activity and has been extensively studied for its potential application in drug discovery and development. However, this compound is relatively unstable and can undergo hydrolysis under certain conditions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate. One potential direction is the synthesis of this compound derivatives with improved stability and potency. Another direction is the investigation of the potential application of this compound in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Furthermore, the development of selective HDAC inhibitors based on this compound can lead to the discovery of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate involves the reaction of cyclopropanecarbonyl chloride with 2,3-dihydroindole-5-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final compound, this compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been extensively studied for its potential application in drug discovery and development. It has been used as a building block for the synthesis of various bioactive molecules such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. This compound has also been shown to exhibit potent inhibitory activity against histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation and have been implicated in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-18-14(17)11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWUBXSNBHEEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

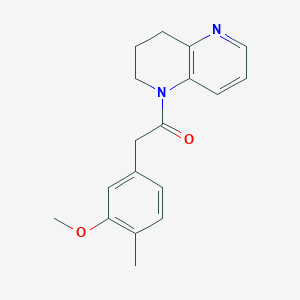

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)

![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)
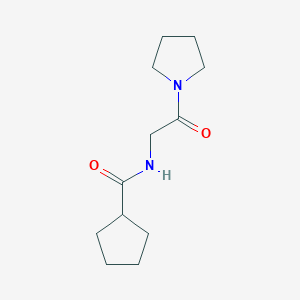
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)

